molecular formula C12H18ClN B1471514 Cyclobutyl(m-tolyl)methanamine hydrochloride CAS No. 1864059-17-5

Cyclobutyl(m-tolyl)methanamine hydrochloride

Cat. No. B1471514
CAS RN: 1864059-17-5
M. Wt: 211.73 g/mol
InChI Key: ZUIROOLJQGGDHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutyl(m-tolyl)methanamine hydrochloride (CBMH) is an organic compound with the molecular formula C10H16N2HCl. It is a synthetic derivative of the naturally occurring amino acid tryptophan and is a member of the family of cyclobutylamines. CBMH is an important intermediate in the synthesis of pharmaceuticals and other compounds. It is used in a wide range of scientific research applications, including as a reagent in organic synthesis, as a ligand in metal-catalyzed reactions, and as a pharmaceutical intermediate.

Scientific Research Applications

Organic Synthesis

Cyclobutyl(m-tolyl)methanamine hydrochloride is often utilized as an intermediate in organic synthesis. It plays a crucial role in the preparation of other organic compounds or drugs, serving as a building block for more complex molecular structures .

Drug Development

In the field of drug development, this compound is valuable for pharmaceutical testing and serves as a high-quality reference standard to ensure accurate results in research .

Tumor and Cancer Treatment

Cyclobutyl-containing drugs are explored for their potential in treating tumors and cancer. The unique structure of cyclobutyl may contribute to the efficacy of these therapeutic agents .

Nervous System Drugs

Research into nervous system drugs also incorporates cyclobutyl structures, potentially due to their ability to interact with neural receptors or pathways .

Analgesics

As analgesics, cyclobutyl compounds may offer pain relief by acting on specific biological targets involved in pain perception .

Antiviral Drugs

The application of cyclobutyl(m-tolyl)methanamine hydrochloride extends to antiviral drug development, where its properties could be harnessed to combat viral infections .

Gastrointestinal Drugs

In gastrointestinal medicine, cyclobutyl derivatives are investigated for their therapeutic roles, possibly aiding in digestive health or treating related disorders .

Antidepressants

The compound has been mentioned in the context of synthesizing antidepressant molecules, indicating its relevance in mental health research and treatment strategies .

Natural Product Synthesis

Advances in the total synthesis of cyclobutane-containing natural products highlight the importance of cyclobutyl derivatives like (m-tolyl)methanamine hydrochloride in replicating complex natural compounds .

properties

IUPAC Name

cyclobutyl-(3-methylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-9-4-2-7-11(8-9)12(13)10-5-3-6-10;/h2,4,7-8,10,12H,3,5-6,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIROOLJQGGDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2CCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl(m-tolyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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